Melperone

Descripción general

Descripción

La melperona es un antipsicótico atípico que pertenece a la clase química de las butirofenonas. Se utiliza principalmente para tratar trastornos del sueño, confusión y disfunción psicomotora, particularmente en pacientes geriátricos, psiquiátricos y con dependencia al alcohol . Estructuralmente, está relacionada con el antipsicótico típico haloperidol .

Métodos De Preparación

La síntesis de la melperona implica la reacción de la 4-fluorobutirofenona con la 4-metilpiperidina. La reacción generalmente ocurre bajo condiciones controladas para garantizar la formación del producto deseado. Los métodos de producción industrial a menudo implican optimizar las condiciones de reacción para maximizar el rendimiento y la pureza .

Análisis De Reacciones Químicas

La melperona sufre varias reacciones químicas, que incluyen:

Oxidación: La melperona puede oxidarse para formar cetonas o ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir la melperona en derivados alcohólicos.

Aplicaciones Científicas De Investigación

Pharmacological Mechanism

Melperone primarily acts as a dopamine D2 receptor antagonist , with additional effects on serotonin receptors (5-HT2A) . This dual-action mechanism is thought to contribute to its therapeutic effects while minimizing the risk of extrapyramidal symptoms commonly associated with traditional antipsychotics .

Clinical Applications

-

Schizophrenia and Schizoaffective Disorders

- This compound has been shown to be effective in treating schizophrenia, particularly in patients who are resistant to other neuroleptics. A study indicated that this compound improved cognitive functions in patients with schizophrenia, particularly executive functions, although some cognitive domains such as visuospatial manipulation worsened during treatment .

- A case series involving patients with treatment-refractory schizophrenia suggested that this compound might be a viable alternative for a small subset of patients who do not respond adequately to clozapine, although overall efficacy was limited .

- Management of Severe Agitation

- Behavioral Disorders

- Neuroleptic-Resistant Patients

Comparative Efficacy

This compound's effectiveness can be compared to other atypical antipsychotics like clozapine in terms of prolactin elevation and side effects. Studies have shown that this compound does not significantly increase prolactin levels in male patients compared to typical neuroleptics, making it a preferable option for certain demographics .

Summary of Case Studies

Mecanismo De Acción

La melperona ejerce sus efectos al antagonizar los receptores dopaminérgicos D2 y serotoninérgicos 5HT2A. Este antagonismo dual ayuda a reducir los síntomas psicóticos con efectos secundarios extrapiramidales mínimos. La débil afinidad del compuesto por los receptores D2 reduce el riesgo de hipersensibilidad de los receptores de dopamina .

Comparación Con Compuestos Similares

La melperona está estructuralmente relacionada con otros antipsicóticos butirofenónicos como el haloperidol. Se clasifica como un antipsicótico atípico debido a su perfil único de unión a receptores y un menor riesgo de efectos secundarios extrapiramidales. Compuestos similares incluyen:

Haloperidol: Un antipsicótico típico con una mayor afinidad por los receptores D2.

Levomepromazina: Un antipsicótico de baja potencia con un perfil de unión a receptores más amplio.

Pipamperona: Otro antipsicótico butirofenónico con usos similares pero diferentes afinidades por los receptores

La combinación única de afinidades por receptores y un perfil de efectos secundarios más bajo de la melperona la convierte en una opción valiosa en el tratamiento de diversas afecciones psiquiátricas.

Actividad Biológica

Melperone is an atypical antipsychotic belonging to the butyrophenone class, primarily utilized in the treatment of psychiatric disorders. This article explores its biological activity, focusing on its pharmacodynamics, receptor interactions, and clinical implications, supported by data tables and relevant research findings.

Chemical Profile

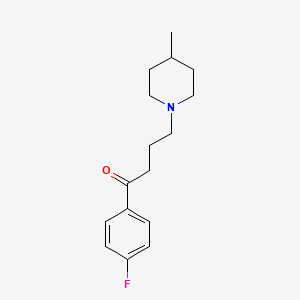

- Chemical Name : 1-(4-Fluorophenyl)-4-(4-methyl-1-piperidinyl)-1-butanone hydrochloride

- CAS Number : 1622-79-3

- Molecular Weight : 273.76 g/mol

This compound exhibits a multifaceted mechanism of action:

- Dopamine Receptor Antagonism : It primarily acts as an antagonist at the D2 dopamine receptors with a Ki value of 180 nM, which helps mitigate symptoms associated with psychosis by balancing dopaminergic activity in the brain .

- Serotonin Receptor Antagonism : this compound also acts on the 5-HT2A serotonin receptors (Ki value of 120 nM), contributing to its anxiolytic effects and reducing the risk of extrapyramidal symptoms common in traditional antipsychotics .

- Adrenergic Activity : It interacts with adrenergic α1 and α2 receptors, further influencing neurotransmitter dynamics in the central nervous system .

Pharmacokinetics

- Absorption : this compound is rapidly absorbed with a Tmax of 1.5–3.0 hours after oral administration.

- Bioavailability : Approximately 50-70%.

- Half-life : Ranges from 3-4 hours post oral administration; approximately 6 hours after intramuscular injection.

- Metabolism : Primarily hepatic, with excretion mainly via urine .

Antipsychotic Efficacy

This compound has been shown to effectively reduce psychotic symptoms such as hallucinations and delusions while causing minimal extrapyramidal side effects. A study involving patients with schizophrenia indicated improvements in executive function and reductions in negative symptoms without significant prolactin elevation .

Cognitive Function

Research indicates that this compound may enhance cognitive functions in patients with schizophrenia. In a study involving neuroleptic-resistant patients, this compound treatment led to improvements in executive function as measured by the Wisconsin Card Sorting Test (WCST), although some visuospatial abilities worsened .

Clinical Applications

This compound is indicated for various conditions:

- Psychotic Disorders : Effective in managing symptoms associated with schizophrenia and schizoaffective disorders.

- Sleep Disorders : Utilized for treating chronic insomnia, particularly in elderly patients .

- Anxiety Disorders : Its serotonergic activity contributes to anxiolytic effects, making it beneficial for anxiety management .

Case Study 1: Cognitive Improvement

A clinical trial involving nineteen patients with schizophrenia demonstrated that this compound significantly improved executive functioning over six weeks, suggesting its utility in enhancing work and social functioning among affected individuals .

Case Study 2: Comparison with Risperidone

In a comparative study, this compound was evaluated against risperidone for efficacy in treating psychotic symptoms. Although risperidone showed superior effectiveness, this compound's lower side effect profile presents it as a valuable alternative for certain patient populations .

Summary Table of Biological Activity

| Property | This compound |

|---|---|

| D2 Receptor Ki | 180 nM |

| 5-HT2A Receptor Ki | 120 nM |

| Bioavailability | 50-70% |

| Half-life | 3-4 hours (oral), ~6 hours (IM) |

| Primary Uses | Schizophrenia, insomnia |

| Side Effects | Minimal extrapyramidal symptoms |

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-4-(4-methylpiperidin-1-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22FNO/c1-13-8-11-18(12-9-13)10-2-3-16(19)14-4-6-15(17)7-5-14/h4-7,13H,2-3,8-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKMFBWQBDIGMHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1622-79-3 (hydrochloride) | |

| Record name | Melperone [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003575802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0023298 | |

| Record name | Methylperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

120-125 | |

| Record name | Melperone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09224 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Melperone demonstrates antagonist activity at D2 dopaminergic and 5HT2A serotonergic receptors. It has a weak affinity to D2 receptors and possesses less risk of inducing dopamine receptor supersensitivity after both acute and chronic administration. In addition, the ratio of dopamine D4/D2 occupancy for melperone has been shown to resemble the binding profile of clozapine. | |

| Record name | Melperone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09224 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

3575-80-2 | |

| Record name | Melperone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3575-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melperone [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003575802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melperone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09224 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methylperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-fluorophenyl)-4-(4-methylpiperidin-1-yl)butan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MELPERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8WA3K39B7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

78-82 | |

| Record name | Melperone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09224 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.